molecular formula C12H19ClN2O2S B1523718 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride CAS No. 1224170-51-7

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride

Cat. No. B1523718
CAS RN: 1224170-51-7
M. Wt: 290.81 g/mol
InChI Key: JVVDJPBHXFTCSN-UHFFFAOYSA-N
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Description

“2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Antibacterial Applications

Sulfonamides, which include compounds similar to 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride, have been shown to possess significant antibacterial properties. These compounds can inhibit the growth of bacteria by interfering with their ability to produce folic acid, which is essential for bacterial DNA synthesis and cell division .

Antifungal Applications

In addition to antibacterial properties, sulfonamides also exhibit antifungal activity. They can be used to treat fungal infections by disrupting the synthesis of tetrahydrofolic acid, a form of folic acid that fungi require for nucleic acid and protein synthesis .

Insulin-Releasing Applications

Some sulfonamides have been demonstrated to have insulin-releasing activities, which could be beneficial in the treatment of diabetes. These compounds may stimulate the pancreas to release insulin, thereby helping to regulate blood sugar levels .

Carbonic Anhydrase Inhibitory Applications

Sulfonamides are known carbonic anhydrase inhibitors and are used in medical applications to manage conditions such as glaucoma, epilepsy, and altitude sickness by reducing the production of aqueous humor or managing electrolyte balance .

Hypoglycemic Applications

The hypoglycemic activity of sulfonamides makes them candidates for treating hyperglycemia and type 2 diabetes by lowering blood glucose levels through various mechanisms .

Anesthetic Applications

Sulfonamide compounds have been used as anesthetics due to their ability to induce loss of sensation or consciousness, which can be utilized during surgical procedures .

Anti-Inflammatory Applications

These compounds also show anti-inflammatory properties, making them useful in the treatment of inflammatory diseases by reducing inflammation and relieving pain .

Anticarcinogenic Applications

Research has indicated that sulfonamides may possess anticarcinogenic activities, suggesting potential use in cancer prevention or therapy by inhibiting cancer cell growth or inducing apoptosis .

Future Directions

The future directions for the study of “2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” and similar compounds likely involve further exploration of their biological activity and potential applications in medicine .

properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVDJPBHXFTCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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